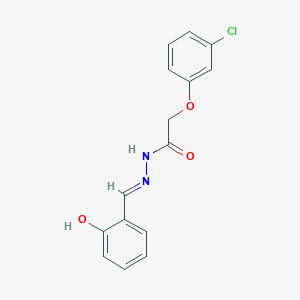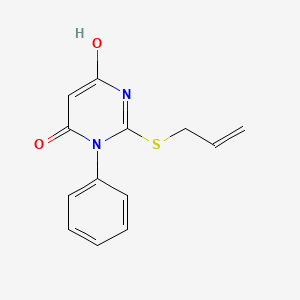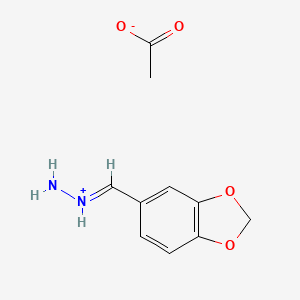![molecular formula C21H17BrN2O3 B5972777 N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide, commonly known as BPA, is a synthetic compound that belongs to the class of benzamides. BPA has been widely used in scientific research for its potential in various biological applications.
作用机制
The mechanism of action of BPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. BPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to changes in gene expression patterns and can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPA has also been shown to induce autophagy, a cellular process that involves the degradation of cellular components. Additionally, BPA has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth.
实验室实验的优点和局限性
One of the main advantages of using BPA in lab experiments is its potential as an anticancer agent. BPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, BPA has been used as a tool for studying protein-protein interactions, which is critical for understanding various biological processes.
However, there are also limitations to using BPA in lab experiments. One limitation is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells as well. Additionally, the mechanism of action of BPA is not fully understood, making it challenging to optimize its use in lab experiments.
未来方向
There are several future directions for the use of BPA in scientific research. One potential direction is the development of BPA-based drugs for cancer therapy. Additionally, further research is needed to understand the mechanism of action of BPA and optimize its use in lab experiments. Finally, BPA can be used as a tool for studying protein-protein interactions in various biological systems, which can lead to a better understanding of various cellular processes.
Conclusion:
In conclusion, BPA is a synthetic compound that has been extensively used in scientific research for its potential in various biological applications. It has been shown to have anticancer properties, induce apoptosis, and inhibit angiogenesis. While there are limitations to using BPA in lab experiments, it remains a promising candidate for cancer therapy and a tool for studying protein-protein interactions. Further research is needed to fully understand the mechanism of action of BPA and optimize its use in lab experiments.
合成方法
The synthesis of BPA involves a multistep process that includes the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. The intermediate is then reacted with 2-aminobenzoyl chloride to produce the BPA compound.
科学研究应用
BPA has been extensively used in scientific research for its potential in various biological applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. BPA has also been used as a fluorescent probe for imaging cellular processes. Additionally, BPA has been used as a tool for studying the role of protein-protein interactions in biological systems.
属性
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-6-12-19(13-7-16)27-14-20(25)23-17-8-10-18(11-9-17)24-21(26)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAZHNIFMFMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)




![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5972767.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)